N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide
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Overview
Description
N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Nicotinamide Core: Starting with a nicotinic acid derivative, the amide bond is formed using reagents like thionyl chloride and ammonia.
Introduction of the Furylmethyl Group: This step involves the alkylation of the nicotinamide core with a furylmethyl halide under basic conditions.
Attachment of the Trifluorobutenyl Sulfanyl Group: The final step includes the thiol-ene reaction between a thiol derivative and a trifluorobutenyl halide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nicotinamide or furylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of specific receptors, affecting cellular signaling pathways.
Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide.
Furylmethyl Compounds: Molecules containing the furylmethyl group, such as furylmethyl ketones.
Trifluorobutenyl Sulfanyl Compounds: Compounds with similar trifluorobutenyl sulfanyl groups.
Uniqueness
N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c16-12(13(17)18)5-8-23-15-11(4-1-6-19-15)14(21)20-9-10-3-2-7-22-10/h1-4,6-7H,5,8-9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHZPCLTOGDBIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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